molecular formula C12H16BrNO4 B13675422 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 516465-80-8

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B13675422
CAS No.: 516465-80-8
M. Wt: 318.16 g/mol
InChI Key: ASOVJULXRZCTEI-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-bromopyrrole-2-carboxylate is a chemical compound with the molecular formula C12H16BrNO4 and a molecular weight of 318.172. It is primarily used in proteomics research and is known for its role in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-4-bromopyrrole-2-carboxylate typically involves the bromination of pyrrole derivatives followed by esterification and protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification process involves the reaction of the brominated pyrrole with ethyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production methods for Ethyl N-Boc-4-bromopyrrole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination, esterification, and Boc protection steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-Boc-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrrole derivatives.
  • Reduced pyrrole compounds.
  • Pyrrole oxides .

Scientific Research Applications

Ethyl N-Boc-4-bromopyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-bromopyrrole-2-carboxylate involves its role as a building block in synthetic chemistry. It acts as a substrate for various chemical reactions, facilitating the formation of more complex molecules. The Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions and ensuring the desired product is obtained .

Comparison with Similar Compounds

Comparison: Ethyl N-Boc-4-bromopyrrole-2-carboxylate is unique due to its specific bromination and Boc protection, which provide distinct reactivity and stability compared to similar compounds. The presence of the bromine atom allows for versatile substitution reactions, while the Boc group offers protection during synthetic processes .

Properties

CAS No.

516465-80-8

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ASOVJULXRZCTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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